![molecular formula C4H12Cl2N2 B112316 Azetidin-3-ylmethanamine dihydrochloride CAS No. 221095-80-3](/img/structure/B112316.png)
Azetidin-3-ylmethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 . It has a molecular weight of 159.05 g/mol . The compound is also known by several synonyms, including 3-Azetidinemethanamine dihydrochloride and 3- (aminomethyl)azetidine dihydrochloride .
Synthesis Analysis
The synthesis of azetidines has been studied extensively. One approach involves visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reaction allows for [2+2] cycloaddition with a wide range of alkenes, leading to the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis
The molecular structure of Azetidin-3-ylmethanamine dihydrochloride can be represented by the canonical SMILES notation: C1C (CN1)CN.Cl.Cl . The InChI representation is: InChI=1S/C4H10N2.2ClH/c5-1-4-2-6-3-4;;/h4,6H,1-3,5H2;2*1H .Physical And Chemical Properties Analysis
Azetidin-3-ylmethanamine dihydrochloride has several computed properties. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 158.0377538 g/mol . The topological polar surface area is 38 Ų , and it has a heavy atom count of 8 .Wissenschaftliche Forschungsanwendungen
Enhancing β-lactam Antibiotics' Performance
One significant application of azetidin-3-ylmethanamine derivatives, such as β-lactams, involves strategies to overcome bacterial resistance. Research has shown that β-lactam antibiotics, which include azetidin-3-ylmethanamine structures, are crucial in fighting bacterial infections. However, resistance to these antibiotics has become a critical issue. Innovative drug delivery methods, including the use of nanoparticles and liposomes, have been explored to enhance the effectiveness of β-lactam antibiotics against resistant strains. These strategies aim to improve the clinical outcomes of bacterial infections that are increasingly difficult to treat due to the rising resistance to β-lactam antibiotics (Abeylath & Turos, 2008).
Cardiovascular Activity through Structural Modification
The modification of azetidin-3-ylmethanamine derivatives to include moieties like Oxadiazole, Azetidinone, and Thiazolidinone has been studied for cardiovascular benefits. These modifications have shown potential in altering blood pressure and heart rate, suggesting a peripheral site of action for these compounds. This research opens pathways for new therapeutic applications in cardiovascular disease management, highlighting the versatility of azetidin-3-ylmethanamine derivatives in drug development (Singh, Aggarwal, & Singh, 2014).
Synthesis and Transformation of β-Amino Acid Derivatives
Azetidin-3-ylmethanamine derivatives play a crucial role in the synthesis and transformation of β-amino acid derivatives, which are significant in drug research. Metathesis reactions, including ring-closing (RCM), cross metathesis (CM), and others, are widely used for accessing alicyclic β-amino acids and their functionalized derivatives. This synthetic versatility underlines the importance of azetidin-3-ylmethanamine structures in medicinal chemistry, offering new avenues for drug development and the exploration of novel therapeutic agents (Kiss, Kardos, Vass, & Fülöp, 2018).
Anticancer Applications of Monobactams
The structural framework of azetidin-3-ylmethanamine derivatives, such as monobactams, has been explored for anticancer applications. These compounds are recognized for their antibiotic properties but also show promise as anticancer agent delivery systems. The ability of β-lactams to serve as pro-drugs targeting tumor sites directly suggests their potential in developing new anticancer therapies. This approach represents a novel application of azetidin-3-ylmethanamine derivatives, expanding their use beyond traditional antibiotic roles (Mahmood, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
azetidin-3-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-1-4-2-6-3-4;;/h4,6H,1-3,5H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHPBUCLORFBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622606 |
Source
|
Record name | 1-(Azetidin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-ylmethanamine dihydrochloride | |
CAS RN |
221095-80-3 |
Source
|
Record name | 1-(Azetidin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | azetidin-3-ylmethanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.